molecular formula C19H17ClN2O6S B3411465 N-(1,3-benzodioxol-5-yl)-2-chloro-5-(4,4-dimethyl-1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)benzamide CAS No. 919638-32-7

N-(1,3-benzodioxol-5-yl)-2-chloro-5-(4,4-dimethyl-1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)benzamide

Cat. No.: B3411465
CAS No.: 919638-32-7
M. Wt: 436.9 g/mol
InChI Key: CPMRHHYLVZEKCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-benzodioxol-5-yl)-2-chloro-5-(4,4-dimethyl-1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)benzamide is a synthetic small molecule of high interest in medicinal chemistry and pharmacological research. This compound features a benzodioxole moiety, a group present in various biologically active molecules, linked to a chloro-benzamide system substituted with a 4,4-dimethyl-1,1-dioxido-3-oxo-1,2-thiazolidin group. This unique structure suggests potential as a key intermediate or candidate for developing novel therapeutic agents. Researchers can utilize this compound in high-throughput screening campaigns, target identification studies, and structure-activity relationship (SAR) investigations to explore its interactions with specific enzymes. Its core scaffold may be relevant for probing pathways involved in neurological disorders, oncology, or inflammatory diseases, given the known activity of related structural classes. The product is supplied as a high-purity solid to ensure consistent and reliable performance in your experimental models. This chemical is provided strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should conduct all necessary safety assessments and handle the material in accordance with their institution's guidelines for laboratory chemicals.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-chloro-5-(4,4-dimethyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O6S/c1-19(2)9-29(25,26)22(18(19)24)12-4-5-14(20)13(8-12)17(23)21-11-3-6-15-16(7-11)28-10-27-15/h3-8H,9-10H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPMRHHYLVZEKCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CS(=O)(=O)N(C1=O)C2=CC(=C(C=C2)Cl)C(=O)NC3=CC4=C(C=C3)OCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The 1,3-benzodioxol-5-yl group in the target compound increases aromatic lipophilicity compared to the 4-(4-methylpiperazin-1-yl)phenyl substituent in the analog from , which introduces basicity due to the piperazine moiety. This difference likely alters solubility (e.g., lower aqueous solubility for the benzodioxol variant) and metabolic pathways.

Physicochemical Properties :

  • The target compound’s predicted pKa (~12.0–12.5) aligns with the sulfone and benzodioxol groups, which are less basic than the piperazine-containing analog (pKa 12.30) .
  • Density values (~1.35–1.40 g/cm³) are consistent across analogs, suggesting similar packing efficiencies in crystalline states.

Structural Characterization

Crystallographic tools such as SHELXL and WinGX are standard for determining the three-dimensional structures of such compounds. For example, the analog in may have employed ORTEP-3 for thermal ellipsoid visualization and SIR97 for structure refinement.

Q & A

Q. Advanced: How can researchers optimize reaction yields when synthesizing this compound under varying catalytic conditions?

Methodological Answer:

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂, BF₃·Et₂O) to enhance cyclization efficiency .
  • Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (toluene) for intermediate stability .
  • In Situ Monitoring : Use TLC or HPLC to track reaction progress and identify side products (e.g., over-sulfonation) .
  • Yield Correlation : Perform DOE (Design of Experiments) to correlate catalyst loading, temperature, and reaction time with yield .

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., benzodioxole protons at δ 6.8–7.2 ppm; thiazolidinone carbonyls at δ 170–175 ppm) .
  • IR Spectroscopy : Confirm sulfone (SO₂) stretches at 1150–1300 cm⁻¹ and carbonyl (C=O) bands at 1650–1750 cm⁻¹ .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H]⁺ ion matching C₁₉H₁₇ClN₂O₅S₂) .

Q. Advanced: How to resolve discrepancies in NMR data between theoretical predictions and experimental results?

Methodological Answer:

  • Computational Modeling : Use DFT (Density Functional Theory) to simulate NMR chemical shifts and compare with experimental data .
  • Dynamic Effects : Assess rotational barriers (e.g., hindered rotation in amide bonds) via variable-temperature NMR .
  • Isotopic Labeling : Introduce ¹³C or ¹⁵N labels to trace ambiguous peaks .

Basic: What initial biological screening approaches are recommended for this compound?

Methodological Answer:

  • Enzyme Inhibition Assays : Screen against PFOR (Pyruvate:Ferredoxin Oxidoreductase) due to structural similarity to nitazoxanide derivatives .
  • Cytotoxicity Profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Solubility Testing : Pre-screen in DMSO/PBS mixtures to ensure compatibility with bioassays .

Q. Advanced: How to design target-specific assays to elucidate the mechanism of action?

Methodological Answer:

  • Kinetic Studies : Perform time-dependent enzyme inhibition assays to distinguish competitive vs. non-competitive binding .
  • Molecular Docking : Use AutoDock or Schrödinger to predict binding interactions with PFOR or similar targets .
  • Pathway Analysis : Employ RNA-seq or proteomics to identify downstream effects in treated cell lines .

Basic: What are the key considerations for ensuring compound stability during storage?

Methodological Answer:

  • Temperature : Store at –20°C in airtight, light-protected vials to prevent hydrolysis of the sulfone group .
  • Solvent Selection : Use anhydrous DMSO for stock solutions; avoid aqueous buffers with pH > 7 to limit degradation .

Q. Advanced: How to address conflicting bioactivity data across different cell lines?

Methodological Answer:

  • Metabolic Profiling : Compare liver microsome stability to assess if metabolite variability explains discrepancies .
  • Membrane Permeability : Measure logP values and use Caco-2 assays to evaluate transport differences .
  • Cell Line Validation : Confirm genetic/phenotypic consistency (e.g., p53 status, receptor expression) via qPCR/Western blot .

Basic: How to analyze the electronic properties of this compound for structure-activity relationships (SAR)?

Methodological Answer:

  • Hammett Constants : Calculate σ values for substituents (e.g., chloro, dimethyl) to correlate with bioactivity .
  • UV-Vis Spectroscopy : Identify π→π* transitions in the benzodioxole and thiazolidinone moieties (λmax 250–300 nm) .

Q. Advanced: What computational strategies can predict modifications to enhance target selectivity?

Methodological Answer:

  • QSAR Modeling : Train models on analogs with known IC₅₀ values to prioritize substituent modifications .
  • Free Energy Perturbation (FEP) : Simulate binding free energy changes for proposed structural variants .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,3-benzodioxol-5-yl)-2-chloro-5-(4,4-dimethyl-1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)benzamide
Reactant of Route 2
Reactant of Route 2
N-(1,3-benzodioxol-5-yl)-2-chloro-5-(4,4-dimethyl-1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.